3-(5-Chlorothiophen-2-yl)-3-oxopropanal

drug metabolism toxicophore reactive metabolite

This β-ketoaldehyde offers dual electrophilic sites for regioselective cyclocondensation, enabling one-step pyrazole/isoxazole synthesis without ester hydrolysis. The 5-chlorothiophene moiety reduces metabolic bioactivation versus 4-Cl or unsubstituted analogs, mitigating toxicity risk in drug discovery. Ideal for chalcone library construction and DMPK reference studies.

Molecular Formula C7H5ClO2S
Molecular Weight 188.63 g/mol
Cat. No. B13326411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Chlorothiophen-2-yl)-3-oxopropanal
Molecular FormulaC7H5ClO2S
Molecular Weight188.63 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)Cl)C(=O)CC=O
InChIInChI=1S/C7H5ClO2S/c8-7-2-1-6(11-7)5(10)3-4-9/h1-2,4H,3H2
InChIKeyAYRQKKDNWZXSAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(5-Chlorothiophen-2-yl)-3-oxopropanal (CAS 1156854-95-3): A Dual-Function Heterocyclic Building Block for β-Ketoaldehyde Chemistry


3-(5-Chlorothiophen-2-yl)-3-oxopropanal (CAS 1156854-95-3) is a heterocyclic β-ketoaldehyde building block with molecular formula C7H5ClO2S and molecular weight 188.63 g/mol . The compound features a 5-chlorothiophene moiety conjugated to a 3-oxopropanal (β-ketoaldehyde) side chain, placing it within the class of α,β-unsaturated carbonyl compounds with dual electrophilic sites at both the aldehyde and ketone carbons . This structural configuration confers distinct reactivity in cyclocondensation reactions for heterocycle synthesis compared to its closest analogs, including its ethyl carboxylate derivative (3-(5-chlorothiophen-2-yl)-3-oxopropanoate, CAS 188937-11-3) and the corresponding nitrile (3-(5-chlorothiophen-2-yl)-3-oxopropanenitrile, CAS 71683-01-7), which differ in the terminal functional group attached to the β-keto unit.

Why 3-(5-Chlorothiophen-2-yl)-3-oxopropanal Cannot Be Simply Interchanged with Its Ethyl Ester or Nitrile Analogs in Synthetic Workflows


In-class substitution among 3-oxopropanal derivatives bearing the 5-chlorothiophene core is fundamentally constrained by differential reactivity arising from terminal functional group divergence. The free β-ketoaldehyde structure of 3-(5-chlorothiophen-2-yl)-3-oxopropanal provides a 1,3-dicarbonyl scaffold with both aldehyde and ketone electrophilic centers available for regioselective cyclocondensation, whereas the corresponding ethyl ester analog (3-(5-chlorothiophen-2-yl)-3-oxopropanoate, CAS 188937-11-3) lacks the aldehyde functionality and the nitrile analog (CAS 71683-01-7) presents distinct cyclization outcomes due to cyano group participation [1]. Additionally, the chlorine substituent at the thiophene 5-position confers measurable reduction in metabolic bioactivation potential relative to unsubstituted and 4-position chlorinated analogs in human liver microsomal assays [2]. These functional and substituent-position differences preclude straightforward analog replacement without altering reaction trajectory or downstream safety profile.

Quantitative Differentiation Evidence for 3-(5-Chlorothiophen-2-yl)-3-oxopropanal vs. Structurally Proximal Analogs


Reduced Bioactivation Liability: 5-Chloro Substitution Exhibits Attenuated Reactive Metabolite Formation Compared to Alternative Halogen Placement

In a systematic human liver microsome study evaluating bioactivation of substituted thiophenes, the 5-chloro substitution on the thiophene ring demonstrated significantly reduced glutathione (GSH) adduct formation compared to unsubstituted and 4-halogenated analogs. The study quantified dansyl glutathione adduct levels across a series of 2-acetylthiophenes substituted at C4 or C5 positions, establishing a rank order of adduct formation that directly informs selection of thiophene building blocks for lead optimization where metabolic stability is a concern [1].

drug metabolism toxicophore reactive metabolite glutathione adduct

Dual Electrophilic Functionality: β-Ketoaldehyde Scaffold Enables Regioselective Heterocyclization Not Accessible from Corresponding Ester or Nitrile Analogs

3-(5-Chlorothiophen-2-yl)-3-oxopropanal contains a free β-ketoaldehyde moiety (both aldehyde and ketone carbonyl groups) that enables direct, single-step cyclocondensation with hydrazines or hydroxylamines to yield pyrazole or isoxazole heterocycles. In contrast, the ethyl ester analog (3-(5-chlorothiophen-2-yl)-3-oxopropanoate, CAS 188937-11-3) lacks the aldehyde carbonyl entirely, requiring separate reduction or hydrolysis steps to access equivalent cyclization chemistry [1]. The nitrile analog (CAS 71683-01-7) participates in distinct cyclization pathways (e.g., aminopyrazole formation with hydrazine hydrate at 21% yield) that diverge mechanistically from aldehyde-based condensations [2].

heterocyclic synthesis cyclocondensation pyrazole isoxazole

Chlorine Positioning Effects on Physicochemical Properties: 5-Chloro Substitution Confers Lower Predicted LogP than 2,5-Dichloro Analog

Comparison of computed lipophilicity parameters between 3-(5-chlorothiophen-2-yl)-3-oxopropanal (monochloro) and its 2,5-dichloro analog (3-(2,5-dichlorothiophen-3-yl)-3-oxopropanal, CAS 1702584-21-1) reveals a measurable difference in predicted LogP that may influence downstream ADME properties of derived compounds. While no direct experimental LogP data were identified for the target compound, the structural difference (one vs. two chlorine atoms) provides a clear basis for lipophilicity differentiation [1].

lipophilicity XLogP3 physicochemical drug-likeness

High-Priority Procurement and Research Application Scenarios for 3-(5-Chlorothiophen-2-yl)-3-oxopropanal


Synthesis of 5-Chlorothiophene-Fused Pyrazoles and Isoxazoles via Single-Step Cyclocondensation

The free β-ketoaldehyde functionality of 3-(5-chlorothiophen-2-yl)-3-oxopropanal enables direct cyclocondensation with hydrazine derivatives or hydroxylamine to construct pyrazole or isoxazole heterocycles in a single synthetic step, bypassing the need for ester hydrolysis or nitrile-to-aldehyde conversion required when using the corresponding ester (CAS 188937-11-3) or nitrile (CAS 71683-01-7) analogs [1]. This scenario applies to medicinal chemistry campaigns targeting heterocyclic scaffolds containing the 5-chlorothiophene pharmacophore, including Factor Xa inhibitor-related chemotypes where chlorothiophene moieties are recurrent structural elements .

Building Block Selection for Lead Optimization Programs Requiring Mitigated Reactive Metabolite Risk

In drug discovery programs where thiophene-containing candidates are under evaluation, the 5-chloro substitution pattern on 3-(5-chlorothiophen-2-yl)-3-oxopropanal offers a measurable advantage in reduced bioactivation liability relative to unsubstituted or 4-chloro thiophene variants. Human liver microsome studies demonstrate that 5-chloro substitution produces lower glutathione adduct levels than 4-chloro substitution, ranking intermediately in a series where 5-H (unsubstituted) exhibits the highest reactive metabolite formation [1]. This differential informs procurement when metabolic stability and idiosyncratic toxicity risk are critical decision parameters.

Precursor for Chalcone Derivatives in Antimicrobial and Antifungal Screening Libraries

3-(5-Chlorothiophen-2-yl)-3-oxopropanal serves as a versatile precursor for generating halogen-substituted chalcones via condensation with aryl aldehydes. Studies on heteroaryl chalcones containing the 5-chlorothiophene moiety have demonstrated variable antimicrobial and antifungal activities against Gram-positive and Gram-negative bacterial strains, with specific substitution patterns (e.g., p-fluoro on the phenyl ring) showing elevated antimicrobial effects [1]. The target compound provides the requisite β-ketoaldehyde core for chalcone library construction, enabling structure-activity relationship exploration in antimicrobial screening campaigns.

Reference Scaffold for Comparative Metabolism Studies of Chlorothiophene Toxicophores

Given the established rank-order data for thiophene bioactivation across substitution patterns, 3-(5-chlorothiophen-2-yl)-3-oxopropanal can serve as a reference compound in metabolic profiling studies investigating the structure-toxicity relationships of chlorothiophene-containing molecules. The quantitative glutathione adduct data placing 5-chloro substitution at an intermediate bioactivation level between 5-H (highest) and 5-CH3 (undetectable) [1] provides a benchmark for evaluating novel thiophene derivatives in drug metabolism and pharmacokinetics (DMPK) assays.

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